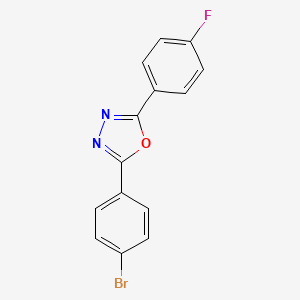
2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by the presence of a 1,3,4-oxadiazole ring substituted with 4-bromophenyl and 4-fluorophenyl groups
準備方法
The synthesis of 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common synthetic route includes the reaction of 4-bromobenzohydrazide with 4-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has found applications in various scientific research fields:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with biological targets effectively.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors, leading to the inhibition of microbial growth or cancer cell proliferation. The molecular targets and pathways involved are subject to ongoing research and may include interactions with DNA, proteins, or cellular membranes.
類似化合物との比較
Similar compounds to 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole include other substituted oxadiazoles, such as 2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole and 2-(4-Nitrophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole These compounds share the oxadiazole core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity
生物活性
2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H8BrFN3O with a molecular weight of approximately 305.12 g/mol. The compound features a unique oxadiazole ring that is substituted with bromine and fluorine atoms, which are known to enhance biological activity through various mechanisms.
Synthesis of this compound
The synthesis typically involves the reaction of appropriate hydrazones with carboxylic acids or acid chlorides under acidic conditions. The reaction pathway and conditions can significantly influence the yield and purity of the resulting oxadiazole derivatives.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed IC50 values in the micromolar range. The compound's mechanism appears to involve induction of apoptosis, as evidenced by increased caspase-3 activity and altered expression of apoptotic markers like p53 .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction |
| HeLa | 18.5 | Apoptosis induction |
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has shown promising anti-inflammatory effects. A study reported that derivatives of oxadiazoles, including the target compound, exhibited anti-inflammatory activity ranging from 33.3% to 61.9% in various assays compared to standard drugs like indomethacin .
| Compound | Anti-inflammatory Activity (%) |
|---|---|
| This compound | 59.5 |
| Indomethacin | 64.3 |
Case Studies and Research Findings
- Study on Cytotoxicity : A comprehensive study demonstrated that the compound induced significant cytotoxicity in MCF-7 cells with an IC50 value of 15 µM. Flow cytometry analyses confirmed that the compound promotes apoptosis through mitochondrial pathways .
- Anti-inflammatory Efficacy : In a comparative analysis against indomethacin, the oxadiazole derivative showed comparable anti-inflammatory activity with minimal ulcerogenic effects, making it a potential candidate for pain management therapies without severe side effects .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the presence of halogen substituents (bromine and fluorine) on the phenyl rings significantly enhances both cytotoxic and anti-inflammatory activities. Further modifications are being explored to optimize these effects .
特性
CAS番号 |
918476-29-6 |
|---|---|
分子式 |
C14H8BrFN2O |
分子量 |
319.13 g/mol |
IUPAC名 |
2-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H8BrFN2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H |
InChIキー |
LNHMBNLSLZWJSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















